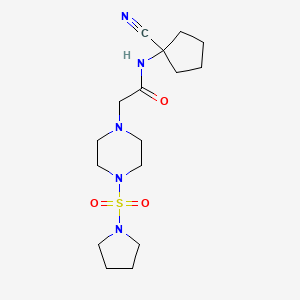
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H27N5O3S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20N4O2S
- Molecular Weight : 300.40 g/mol
- IUPAC Name : this compound
This compound has been studied for its effects on various biological pathways, particularly those related to neuropharmacology and oncology. Its structure suggests potential interactions with neurotransmitter systems and cell signaling pathways.
Key Mechanisms:
- Neurotransmitter Modulation : The presence of the piperazine moiety indicates possible interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further investigation as an anti-cancer agent.
In Vitro Studies
Recent research has focused on the compound's cytotoxic effects on cancer cell lines. For instance, studies have shown that it can induce apoptosis in specific tumor cells by activating caspase pathways, which are essential for programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SK-BR-3 | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound. Notably, it demonstrated significant tumor reduction in xenograft models when administered at optimized dosages.
Case Studies
-
Case Study 1: Neuropharmacological Effects
- Objective : To evaluate the impact of the compound on anxiety-like behaviors in rodent models.
- Findings : The compound significantly reduced anxiety-like behaviors as measured by the elevated plus maze test, suggesting anxiolytic properties.
-
Case Study 2: Anticancer Activity
- Objective : To investigate the efficacy against breast cancer cell lines.
- Findings : The compound exhibited dose-dependent inhibition of cell growth and induced apoptosis, highlighting its potential as a therapeutic agent in breast cancer treatment.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c17-14-16(5-1-2-6-16)18-15(22)13-19-9-11-21(12-10-19)25(23,24)20-7-3-4-8-20/h1-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICWVETXDBEXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














